3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid
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Overview
Description
Scientific Research Applications
Molecular Machines Fuel Supply
Research on a closely related compound, 2-cyano-2-phenylpropanoic acid, discusses its application as a chemical fuel for acid-base driven molecular machines. A kinetic study on the aminolysis of 2-cyano-2-phenylpropanoic anhydride aimed to supply the molecular machine with fuel at a controlled rate, avoiding overfeeding and malfunction. This study underscores the potential of cyano-acid derivatives in powering operationally autonomous molecular systems (Biagini et al., 2020).
Photocatalytic Degradation of Chlorophenols
Another study explored the degradation of chlorophenols, which shares a chlorophenyl group with the compound of interest. This research utilized copper-doped titanium dioxide to catalyze the degradation under visible light, indicating the environmental application of chlorophenyl compounds in pollutant degradation and the potential for similar compounds to be used in environmental remediation (Lin et al., 2018).
DNA-based Nanodevices Operation
The use of 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA) as a chemical fuel for DNA-based nanodevices was demonstrated, offering a method to drive the dissipative operation of these devices through transient pH changes induced by the addition of the fuel acid. This research highlights the functional versatility of chlorophenyl and cyano-acid derivatives in the field of nanotechnology and molecular engineering (Mariottini et al., 2021).
Catalytic Hydrocarboxylation
A study on the hydrocarboxylation of allyl cyanide using different phosphine systems to produce cyano-propanoic acid derivatives demonstrated chemo- and regioselective synthesis methods. This process highlights the chemical versatility and potential applications of cyano-acid derivatives in synthetic chemistry, offering pathways for the synthesis of complex organic compounds (Vallcorba et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
A related compound showed anticonvulsant and analgesic activities, suggesting that this compound might interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.
Pharmacokinetics
Similar compounds, such as ketamine, a lipid-soluble molecule with a dissociation constant near to physiological ph, could provide some insights .
Result of Action
Related compounds have shown to possess various biological activities , suggesting that this compound might also exhibit diverse molecular and cellular effects.
properties
IUPAC Name |
3-(2-chlorophenyl)-2-cyano-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIVQILOEAOMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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